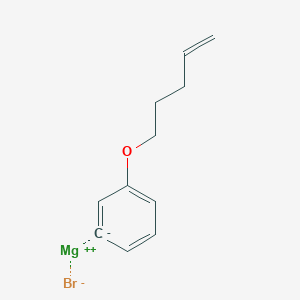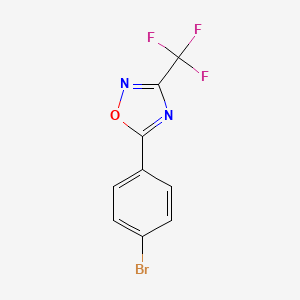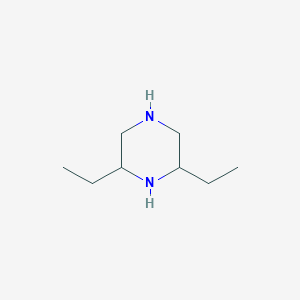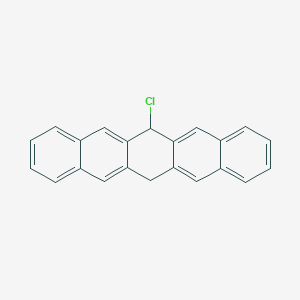
Magnesium;pent-4-enoxybenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;pent-4-enoxybenzene;bromide is an organometallic compound that combines magnesium, pent-4-enoxybenzene, and bromide. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions. It is a versatile reagent used in various chemical transformations and has significant implications in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;pent-4-enoxybenzene;bromide typically involves the reaction of pent-4-enoxybenzene with magnesium in the presence of a bromide source. One common method is to react pent-4-enoxybenzene with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to form the Grignard reagent. The reaction is usually initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure complete reaction and high yield. The reaction mixture is typically quenched with a suitable electrophile to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;pent-4-enoxybenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the decomposition of the Grignard reagent. Solvents like THF or diethyl ether are commonly used .
Major Products Formed
The major products formed from reactions involving this compound are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. Other products can include substituted alkanes and alkenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Magnesium;pent-4-enoxybenzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and fine chemicals
Mécanisme D'action
The mechanism of action of magnesium;pent-4-enoxybenzene;bromide involves the formation of a highly reactive Grignard reagent. This reagent acts as a nucleophile, attacking electrophilic centers in various substrates. The magnesium atom coordinates with the oxygen of the ether solvent, stabilizing the reactive intermediate and facilitating the nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium bromide: Used as a catalyst in organic synthesis.
Pent-4-enylmagnesium bromide: Another Grignard reagent with similar reactivity.
Phenylmagnesium bromide: Commonly used in organic synthesis for forming carbon-carbon bonds
Uniqueness
Magnesium;pent-4-enoxybenzene;bromide is unique due to its specific structure, which combines the reactivity of a Grignard reagent with the functional group of pent-4-enoxybenzene. This allows for selective reactions and the formation of complex molecules that are not easily accessible with other reagents.
Propriétés
Formule moléculaire |
C11H13BrMgO |
|---|---|
Poids moléculaire |
265.43 g/mol |
Nom IUPAC |
magnesium;pent-4-enoxybenzene;bromide |
InChI |
InChI=1S/C11H13O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,4-5,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
MAHQQFUEGCDZQI-UHFFFAOYSA-M |
SMILES canonique |
C=CCCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane](/img/structure/B12634617.png)

![3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12634632.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12634648.png)


![1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-](/img/structure/B12634666.png)
![1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12634677.png)
![1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12634681.png)


![Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12634689.png)
